

Preclinical Safety and Toxicology of Stannsoporfin: A Technical Guide

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Compound of Interest

Compound Name: Stannsoporfin

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Introduction

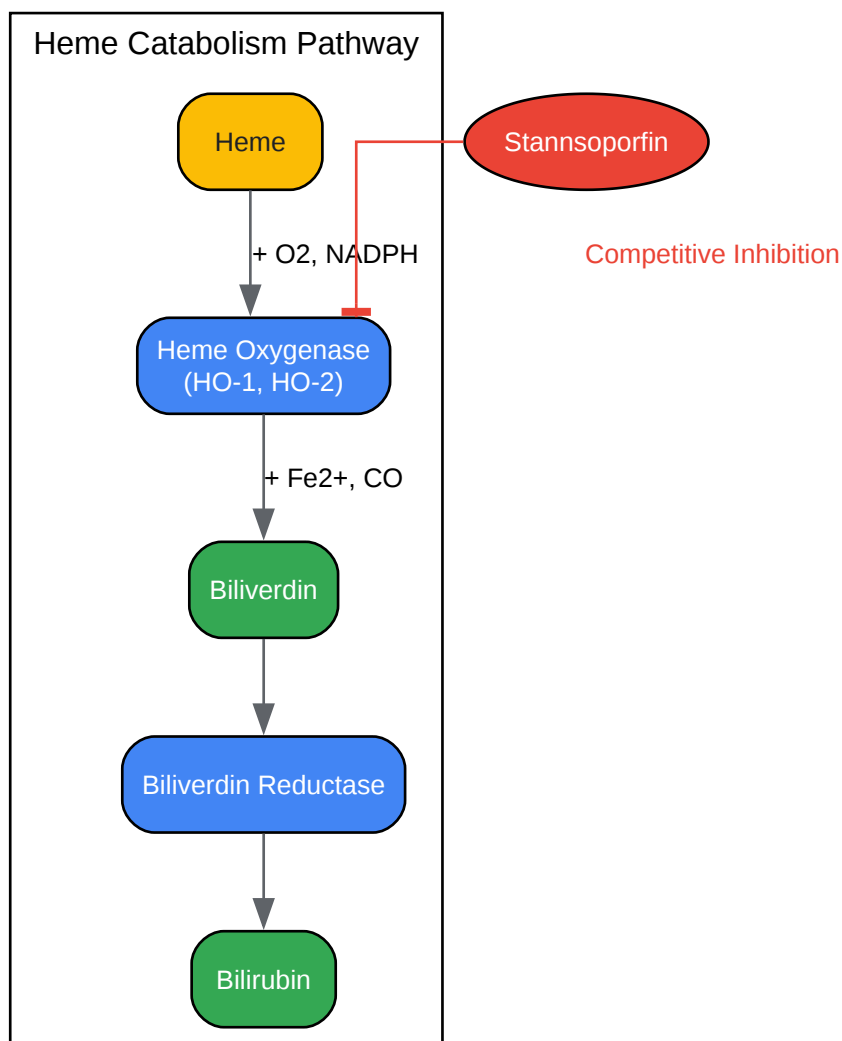
Stannsoporfin (also known as tin mesoporphyrin or SnMP) is a synthetic heme analog that acts as a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme to biliverdin, which is subsequently converted to bilirubin.[1][2][3][4] By inhibiting HO, **Stannsoporfin** effectively reduces the production of bilirubin.[5][6] This mechanism of action has positioned **Stannsoporfin** as a potential therapeutic agent for conditions characterized by excessive bilirubin production, most notably neonatal hyperbilirubinemia (jaundice).[7][8]

This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of **Stannsoporfin**, drawing from publicly available data, including regulatory documents and scientific publications. The information is intended to support researchers, scientists, and drug development professionals in understanding the nonclinical safety assessment of this compound.

An extensive preclinical program was conducted to support the clinical development of **Stannsoporfin**, encompassing a total of 27 toxicology studies, 12 safety pharmacology studies, and 6 radiolabeled absorption, distribution, metabolism, and excretion (ADME) studies.[9] These studies were designed to characterize the toxicological profile of **Stannsoporfin** and to establish a safe dose for first-in-human clinical trials.

Mechanism of Action: Heme Oxygenase Inhibition

Stannosporfin exerts its pharmacological effect by competitively inhibiting the enzyme heme oxygenase. Heme oxygenase exists in two primary isoforms: the inducible HO-1 and the constitutive HO-2.[10][11] In the presence of **Stannosporfin**, the degradation of heme into biliverdin, iron, and carbon monoxide is blocked, leading to a reduction in the bilirubin load.[5]



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Stannosporfin's competitive inhibition of heme oxygenase.

Pharmacokinetics and Metabolism

Radiolabeled ADME studies have been conducted to understand the pharmacokinetic profile of **Stannsoporfin**.^[9] Key findings from these preclinical assessments indicate that **Stannsoporfin** is a 754-Dalton molecule that exhibits high protein binding (>96%).^[9] It does not readily cross the blood-brain barrier. No major metabolites have been identified, and the compound is primarily excreted intact in the urine and bile.^[9]

Toxicology Studies

The comprehensive toxicology program for **Stannsoporfin** included studies to evaluate its potential for acute and repeat-dose toxicity, genotoxicity, phototoxicity, and effects on juvenile animals and reproduction.^[9]

Acute and Repeat-Dose Toxicity

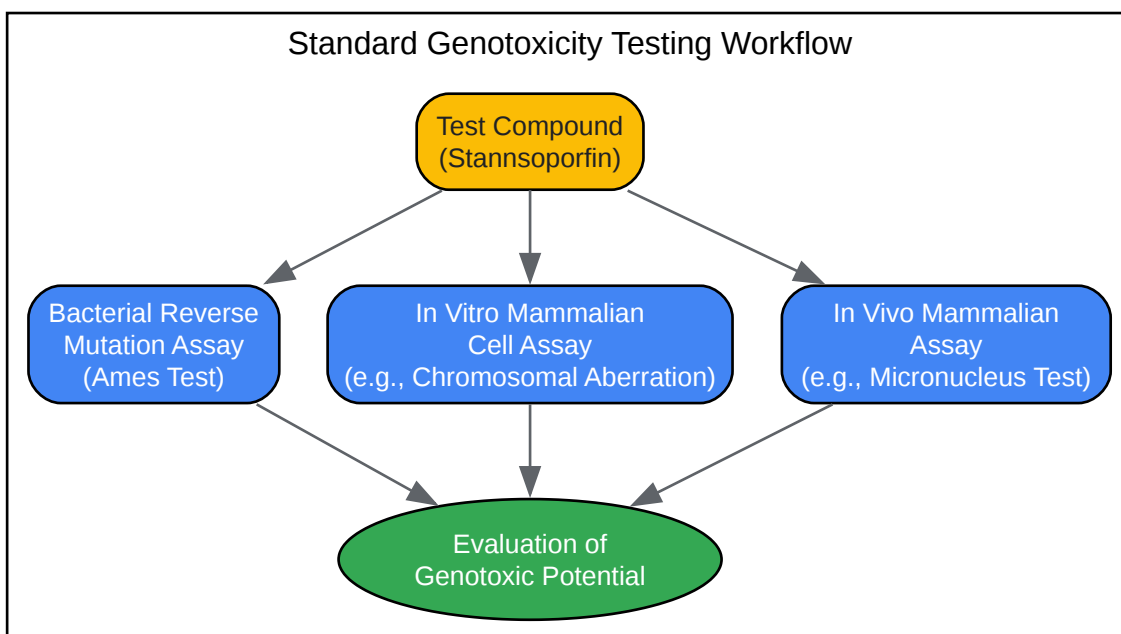
While specific quantitative data such as LD50 or NOAELs from the full range of preclinical studies are not publicly available, the overall preclinical program supported a favorable safety profile at clinically relevant doses.^[9]

Genotoxicity and Mutagenicity

A battery of genotoxicity and mutagenicity studies was conducted as part of the preclinical safety assessment of **Stannsoporfin**.^[9] These assays are designed to detect the potential of a substance to cause genetic mutations or chromosomal damage. Standard assays typically include:

- Bacterial Reverse Mutation Assay (Ames Test): This test uses various strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations.
- In Vitro Mammalian Cell Cytogenetic Assay: This assay assesses the potential to induce structural chromosomal aberrations in cultured mammalian cells.
- In Vivo Mammalian Erythrocyte Micronucleus Test: This test evaluates chromosomal damage in bone marrow cells of treated animals.

While the specific results of these assays for **Stannsoporfin** are not detailed in the available documentation, the completion of these studies was a critical component of the IND-enabling safety evaluation.



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A typical workflow for assessing genotoxicity.

Phototoxicity

Given that **Stannosoporphin** is a porphyrin-based molecule and its intended use is in neonates who may also undergo phototherapy, the potential for phototoxicity was a key safety consideration. A study in euthymic hairless guinea pigs evaluated the phototoxic potential of **Stannosoporphin** (SnMP), tin protoporphyrin (SnPP), and tin diiododeuteroporphyrin (SnI2DP) under neonatal phototherapy conditions.[12]

Experimental Protocol: Phototoxicity Study in Guinea Pigs[12]

- Test System: Euthymic hairless guinea pigs (CrI:IAF(HA)BR).
- Test Articles: **Stannosoporphin** (SnMP), tin protoporphyrin (SnPP), tin diiododeuteroporphyrin (SnI2DP).
- Dosing: Daily intraperitoneal injections for 3 successive days.
- Dosages:

- SnMP: 0.075, 0.375, and 0.75 mg/kg per day (approximately 1x, 5x, and 10x the maximum anticipated clinical dosage).
- SnPP: 0.75, 3.75, and 7.5 mg/kg per day.
- SnI2DP: 0.9, 4.5, and 9.0 mg/kg per day.
- Light Exposure: Concurrent exposure to ambient light or two different kinds of phototherapy light for approximately 72 hours.
- Endpoint: Observation for an erythematous response on the back and ears.

Results Summary:

Compound	Phototoxicity at ~1x Clinical Dose	Phototoxicity at ~5x Clinical Dose	Phototoxicity at ~10x Clinical Dose
Stannosoporphin (SnMP)	Not phototoxic	Not phototoxic (under non-UV-A light)	Phototoxic (under UV-A light)
Tin Protoporphyrin (SnPP)	Marginally phototoxic	Phototoxic	Phototoxic
Tin Diiododeuteroporphyrin (SnI2DP)	Less phototoxic than SnPP	Phototoxic	Phototoxic

At equivalent multiples of the clinical dosages, **Stannosoporphin** was the least phototoxic of the three compounds.[\[12\]](#) The phototoxic response observed was reversible upon discontinuation of the drug and phototherapy.[\[12\]](#)

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology studies are crucial for any new drug to assess its potential effects on fertility and embryonic-fetal development.[\[13\]](#)[\[14\]](#) The preclinical program for **Stannosoporphin** included reproductive toxicology studies.[\[9\]](#) A rat development study showed no adverse effects.[\[9\]](#)

Juvenile Animal Studies

Studies in juvenile animals were also a component of the preclinical evaluation of **Stannsoporfin**, with studies conducted in neonatal rats and dogs.[9] These studies are particularly relevant given the intended pediatric population. No neuropathology was observed in any toxicology study.[9]

Safety Pharmacology

The safety pharmacology program for **Stannsoporfin** consisted of 12 studies designed to assess the potential adverse effects on vital organ systems.[9] These studies evaluated the cardiovascular, renal, and central nervous systems (CNS) following intravenous and intramuscular administration.[9] While specific quantitative data from these studies are not publicly available, the overall conclusion from the preclinical program was a favorable safety profile.[9]

Summary and Conclusion

The extensive preclinical safety and toxicology program for **Stannsoporfin**, encompassing a wide range of studies from acute and chronic toxicity to genotoxicity and safety pharmacology, has been pivotal in characterizing its safety profile. The mechanism of action, competitive inhibition of heme oxygenase, is well-understood. While detailed quantitative data from all studies are not publicly available, the overall findings from the preclinical package supported the initial clinical development of **Stannsoporfin** for the treatment of neonatal hyperbilirubinemia. The phototoxicity studies provided important information regarding its use in conjunction with phototherapy. The lack of major metabolites and its excretion profile contribute to its predictable pharmacokinetic behavior. For drug development professionals, the preclinical program of **Stannsoporfin** serves as a comprehensive example of the necessary safety evaluations for a new chemical entity targeting a pediatric population.

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